molecular formula C19H16Cl4N2O B5099911 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

Cat. No.: B5099911
M. Wt: 430.1 g/mol
InChI Key: ILQVPHGLJPFAMX-UHFFFAOYSA-N
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Description

1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a tetrahydropyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dichlorophenyl) chlorophosphate
  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone
  • 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane

Uniqueness

1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2,4-bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl4N2O/c1-9-17(10(2)26)18(13-5-3-11(20)7-15(13)22)25-19(24-9)14-6-4-12(21)8-16(14)23/h3-8,18-19,24-25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQVPHGLJPFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(N1)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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